molecular formula C10H10ClNO3 B8512452 5-(3-Chlorophenoxymethyl)oxazolidin-2-one

5-(3-Chlorophenoxymethyl)oxazolidin-2-one

Cat. No. B8512452
M. Wt: 227.64 g/mol
InChI Key: HKRZKXPHRPQKES-UHFFFAOYSA-N
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Patent
US05578620

Procedure details

4 ml of trifluoroacetic acid were added, whilst ice-cooling, to a solution of 1.97 g of 5-(3-chlorophenoxymethyl)-3-t-butoxycarbonyloxazolidin-2-one (prepared as described in Preparation 2) in 4 ml of anhydrous tetrahydrofuran, and the mixture was stirred at room temperature for 1 hour. At the end of this time, the tetrahydrofuran and trifluoroacetic acid were removed from the reaction mixture by evaporation under reduced pressure, to give 1.23 g of the title compound having an Rf value of 0.43 (on silica gel thin layer chromatography, using ethyl acetate as the developing solvent).
Quantity
4 mL
Type
reactant
Reaction Step One
Name
5-(3-chlorophenoxymethyl)-3-t-butoxycarbonyloxazolidin-2-one
Quantity
1.97 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[Cl:8][C:9]1[CH:10]=[C:11]([CH:27]=[CH:28][CH:29]=1)[O:12][CH2:13][CH:14]1[O:18][C:17](=[O:19])[N:16](C(OC(C)(C)C)=O)[CH2:15]1>O1CCCC1>[Cl:8][C:9]1[CH:10]=[C:11]([CH:27]=[CH:28][CH:29]=1)[O:12][CH2:13][CH:14]1[O:18][C:17](=[O:19])[NH:16][CH2:15]1

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
5-(3-chlorophenoxymethyl)-3-t-butoxycarbonyloxazolidin-2-one
Quantity
1.97 g
Type
reactant
Smiles
ClC=1C=C(OCC2CN(C(O2)=O)C(=O)OC(C)(C)C)C=CC1
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of this time, the tetrahydrofuran and trifluoroacetic acid were removed from the reaction mixture by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(OCC2CNC(O2)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.